3-hydroxyisobenzofuran-1(3H)-one 3-hydroxyisobenzofuran-1(3H)-one O-phthalaldehydic acid is a 2-benzofuran having oxo and hydroxy groups at the 1- and 3-positions respectively. It is a member of 2-benzofurans and a carbon oxoacid.
Brand Name: Vulcanchem
CAS No.: 16859-59-9
VCID: VC21244927
InChI: InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H
SMILES: C1=CC=C2C(=C1)C(OC2=O)O
Molecular Formula: C8H6O3
Molecular Weight: 150.13 g/mol

3-hydroxyisobenzofuran-1(3H)-one

CAS No.: 16859-59-9

Cat. No.: VC21244927

Molecular Formula: C8H6O3

Molecular Weight: 150.13 g/mol

* For research use only. Not for human or veterinary use.

3-hydroxyisobenzofuran-1(3H)-one - 16859-59-9

Specification

CAS No. 16859-59-9
Molecular Formula C8H6O3
Molecular Weight 150.13 g/mol
IUPAC Name 3-hydroxy-3H-2-benzofuran-1-one
Standard InChI InChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H
Standard InChI Key JKNKNWJNCOJPLI-UHFFFAOYSA-N
Isomeric SMILES C1=CC=C2C(=C1)[C@@H](OC2=O)O
SMILES C1=CC=C2C(=C1)C(OC2=O)O
Canonical SMILES C1=CC=C2C(=C1)C(OC2=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

3-Hydroxyisobenzofuran-1(3H)-one possesses a well-defined chemical structure that dictates its properties and reactivity patterns. The molecule consists of a benzofuran skeleton with specific functional group substitutions that determine its chemical behavior.

Fundamental Chemical Properties

The basic chemical properties of 3-hydroxyisobenzofuran-1(3H)-one are summarized in the following table:

PropertyValueReference
Molecular FormulaC8H6O3
Molecular Weight150.13 g/mol
CAS Registry Number16859-59-9
pKa11.17±
Physical FormPowder to crystalline solid
Storage Temperature2-8°C (recommended)

The presence of both hydroxyl and carbonyl functional groups contributes significantly to the compound's chemical reactivity, particularly in contexts requiring nucleophilic or electrophilic interactions. The hydroxyl group at position 3 can participate in hydrogen bonding and serve as a nucleophilic site, while the carbonyl group at position 1 introduces possibilities for electrophilic reactions.

Nomenclature and Identification

Synonyms and Alternative Names

3-Hydroxyisobenzofuran-1(3H)-one is known by several synonyms in the chemical literature. These alternative names reflect different naming conventions and structural perspectives:

SynonymReference
o-Phthalaldehydic acid
Hydroxyphthalide
3-hydroxy-1,3-dihydro-2-benzofuran-1-one
1-Hydroxy-1,3-dihydroisobenzofuran-3-one
3-Hydroxy-1,3-dihydroisobenzofuran-1-one
MFCD00956142 (MDL number)

This diversity in nomenclature highlights the compound's structural complexity and its recognition across different chemical classification systems. The systematic IUPAC name emphasizes the isobenzofuran core with specific functional group substitutions.

Chemical Identifiers

For precise identification in chemical databases and literature, 3-hydroxyisobenzofuran-1(3H)-one is associated with several standardized identifiers:

Identifier TypeValueReference
PubChem CID3804259
CAS Registry Number16859-59-9
J-GLOBAL ID200907033063198396
Nikkaji numberJ659.537E
InChIInChI=1S/C8H6O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-4,7,9H
InChI KeyJKNKNWJNCOJPLI-UHFFFAOYSA-N
SMILESOC1OC(=O)c2ccccc12

Physical and Chemical Properties

Physical Characteristics

3-Hydroxyisobenzofuran-1(3H)-one typically exists as a powder to crystalline solid under standard laboratory conditions . This physical state has important implications for its handling, storage, and application in chemical processes. The compound's solid-state characteristics influence its stability, solubility, and potential formulation methods in research and industrial contexts.

PropertyDescriptionReference
SolubilitySoluble in methanol
Recommended Storage2-8°C (refrigerated)
Physical FormPowder to crystal

The solubility in polar organic solvents like methanol suggests the compound's moderate polarity, influenced by both the hydroxyl and carbonyl functional groups. This solubility profile provides practical guidance for preparing solutions of the compound for experimental procedures. The recommended refrigerated storage conditions indicate potential sensitivity to environmental factors, possibly related to thermal stability considerations.

Classification ElementDescriptionReference
GHS SymbolGHS07
Signal WordWarning
Hazard StatementsH315-H319-H335
Precautionary StatementsP261-P305+P351+P338

The GHS07 hazard symbol typically indicates irritant properties. The hazard statements (H315-H319-H335) generally correspond to:

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

The precautionary statements suggest:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

SupplierProduct InformationPackaging OptionsReference
TCI Chemicals (India)3-Hydroxyisobenzofuran-1(3H)-one min. 98.0%5G, 25G

The commercial availability through established chemical suppliers suggests a recognized demand for the compound in research settings. This accessibility supports ongoing investigations into its properties and potential applications.

Price Indicators

Available pricing information provides context for cost considerations in research planning:

SupplierPackage SizePrice (as of 2022)Reference
TCI Chemicals (India)5G₹2900
TCI Chemicals (India)25G₹8700

These price points reflect the compound's position as a specialty chemical rather than a bulk commodity, consistent with its current applications primarily in research contexts.

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